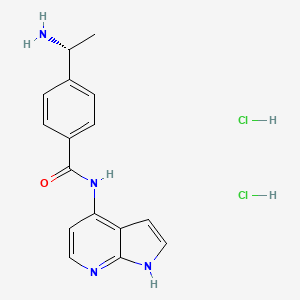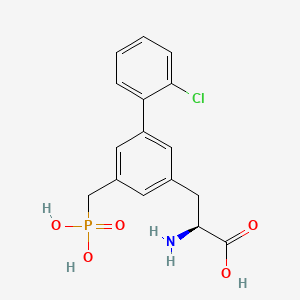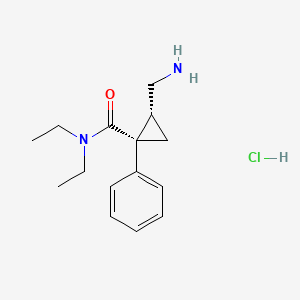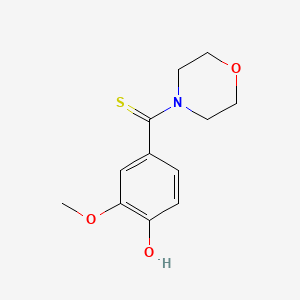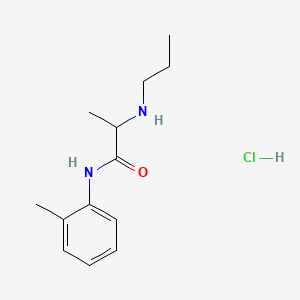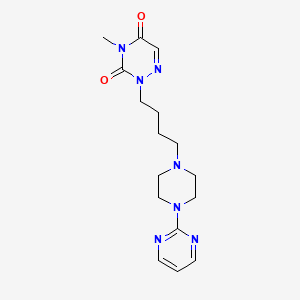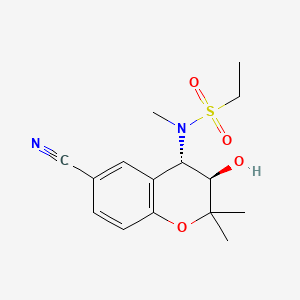
Chromanol 293B
科学研究应用
Chromanol 293B 在科学研究中有广泛的应用:
心血管研究: 用于研究钾通道在心脏复极和心律失常中的作用.
药理学: 研究其作为抗心律失常药物的潜力.
细胞生理学: 用于膜片钳电生理学研究,以了解心肌细胞中离子通道的行为.
内分泌学: 研究其对胰岛细胞中葡萄糖刺激的胰岛素分泌的影响.
作用机制
生化分析
Biochemical Properties
Chromanol 293B plays a significant role in biochemical reactions by selectively inhibiting the slow component of the delayed rectifier potassium current (I_Ks). This current is crucial for the repolarization phase of the cardiac action potential. This compound interacts with several biomolecules, including the potassium channel subunits KCNQ1 and KCNE1, which form the I_Ks channel. The compound binds to these subunits, thereby inhibiting the flow of potassium ions through the channel. This inhibition leads to prolonged action potential duration and altered cardiac repolarization .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cardiac myocytes, the compound prolongs the action potential duration by inhibiting the I_Ks current. This effect can influence cell signaling pathways, gene expression, and cellular metabolism. This compound has also been shown to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) chloride current, which is involved in ion transport and cellular homeostasis. The inhibition of CFTR by this compound can affect cellular processes such as fluid secretion and ion balance .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the potassium channel subunits KCNQ1 and KCNE1. By binding to these subunits, this compound inhibits the I_Ks current, leading to prolonged action potential duration. Additionally, this compound inhibits the CFTR chloride current by interacting with the CFTR protein. This interaction is thought to depend on the phosphorylation state of the CFTR protein, suggesting a complex regulatory mechanism. The inhibition of these ion channels by this compound can lead to changes in cellular ion homeostasis and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound can maintain its inhibitory effects on the I_Ks current and CFTR chloride current over extended periods. The compound’s efficacy may decrease over time due to degradation or changes in cellular conditions. Long-term exposure to this compound can lead to sustained alterations in cellular ion homeostasis and signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound selectively inhibits the I_Ks current, leading to prolonged action potential duration without significant adverse effects. At higher doses, this compound can inhibit other ion channels, such as the CFTR chloride current, leading to potential toxic or adverse effects. Studies in animal models have shown that high doses of this compound can cause arrhythmias and other cardiovascular complications, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with ion channels and transporters. The compound inhibits the I_Ks current by binding to the potassium channel subunits KCNQ1 and KCNE1. Additionally, this compound inhibits the CFTR chloride current by interacting with the CFTR protein. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular ion homeostasis and signaling pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. This compound’s distribution within cells can affect its localization and accumulation, influencing its activity and function. Studies have shown that this compound can accumulate in specific cellular compartments, such as the plasma membrane, where it exerts its inhibitory effects on ion channels .
Subcellular Localization
The subcellular localization of this compound is primarily at the plasma membrane, where it interacts with ion channels such as the I_Ks channel and the CFTR chloride channel. The compound’s activity and function can be influenced by its localization within specific cellular compartments. This compound may also undergo post-translational modifications that direct it to specific organelles or compartments, further influencing its effects on cellular processes .
准备方法
合成路线和反应条件
Chromanol 293B 可以通过多步过程合成,该过程涉及羟乙基磺酸和 N-乙基氨基醇的缩合反应 . 该反应通常需要特定条件,包括控制温度和 pH 值,以确保获得所需产物 .
工业生产方法
This compound 的工业生产涉及扩大实验室合成过程。 这包括优化反应条件,以最大限度地提高产量和纯度,同时最大限度地减少副产物 . 该化合物通常以粉末形式生产,需要小心处理和储存,以保持其稳定性 .
化学反应分析
反应类型
Chromanol 293B 主要由于存在氰基和羟基等官能团而发生取代反应 . 它还可以在特定条件下参与氧化和还原反应 .
常见试剂和条件
取代反应: 通常涉及在温和条件下使用烷基卤化物和碱等试剂.
氧化反应: 通常需要高锰酸钾或过氧化氢等氧化剂.
还原反应: 通常使用氢化铝锂或硼氢化钠等还原剂.
主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。 例如,取代反应可能会产生 this compound 的各种烷基化衍生物 .
相似化合物的比较
属性
IUPAC Name |
N-[(3R,4S)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-N-methylethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-5-22(19,20)17(4)13-11-8-10(9-16)6-7-12(11)21-15(2,3)14(13)18/h6-8,13-14,18H,5H2,1-4H3/t13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSJHHXUORMCGK-UONOGXRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(C)C1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)N(C)[C@@H]1[C@H](C(OC2=C1C=C(C=C2)C#N)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167526 | |
| Record name | 6-Cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethylchromane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163163-23-3 | |
| Record name | rel-N-[(3R,4S)-6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl]-N-methylethanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163163-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethylchromane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163163233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethylchromane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-N-[6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl]-N-methyl-ethanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Chromanol 293B?
A1: this compound primarily targets the KCNQ1 potassium channel, specifically the slowly activating delayed rectifier potassium current (IKs) channels in cardiac tissue. [, , , ]
Q2: How does this compound interact with the KCNQ1 channel?
A2: this compound binds to the KCNQ1 channel within the inner pore vestibule. This binding site includes the lower portion of the selectivity filter and the S6 transmembrane domain. [] The binding is stabilized by hydrophobic interactions with Ile337 and Phe340 residues in the S6 transmembrane domain and electrostatic interactions between the oxygen atoms of this compound and the innermost potassium ion within the selectivity filter. []
Q3: How does the presence of ancillary subunits affect this compound's interaction with KCNQ1?
A3: Ancillary subunits significantly influence this compound's potency. While KCNQ1 alone exhibits an IC50 of 65.4 ± 1.7 μM for this compound, the presence of KCNE1 (forming the cardiac IKs channel) increases the drug's potency to 15.1 ± 3.3 μM. Interestingly, KCNE3 association with KCNQ1 further enhances the potency to 0.54 ± 0.18 μM. This highlights the significant role of ancillary subunits in shaping KCNQ1 channel pharmacology. []
Q4: Does the frequency of electrical stimulation influence this compound's effects on KCNQ1?
A4: Yes, the frequency of electrical stimulation, particularly in the context of the KCNQ1/KCNE1 complex, affects this compound's action. Repetitive, rapid stimulation enhances KCNQ1/KCNE1 currents in a biphasic manner, and this compound selectively abolishes the slow component of this enhancement. This underscores the importance of considering the electrical activity patterns of the target organ when investigating KCNQ1 pharmacology. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C18H24N2O5S. Its molecular weight is 380.46 g/mol. []
Q6: How do structural modifications to this compound affect its potency and selectivity?
A6: Structural modifications, particularly at the aromatic substituents, significantly impact the activity of this compound. Alkoxy substitutions at the aromatic ring generally enhance potency. This structure-activity relationship led to the development of HMR1556, a more potent and selective Iks channel blocker derived from this compound. [, ]
Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A7: Limited information is available on the specific ADME properties of this compound. Further studies are needed to fully characterize its pharmacokinetic profile.
Q8: What are the potential toxicities and safety concerns associated with this compound?
A8: While this compound exhibits promising antiarrhythmic properties, its potential for proarrhythmic effects, particularly torsade de pointes (TdP), requires careful consideration. The risk of TdP appears to be influenced by factors such as the presence of other drugs that prolong the QT interval, electrolyte imbalances, and underlying heart conditions. [, , , ]
Q9: Are there any known drug interactions with this compound?
A9: The co-administration of this compound with other drugs that prolong the QT interval, such as certain antiarrhythmics, antibiotics, and antipsychotics, could potentially increase the risk of developing TdP. [, , , ] Therefore, caution is advised when considering the use of this compound in patients taking these medications.
Q10: What in vitro models have been used to study the effects of this compound?
A10: Several in vitro models, including isolated cardiac myocytes from various species (guinea pigs, dogs, rabbits, and humans) and heterologous expression systems (like Xenopus oocytes and HEK293 cells), have been used to study the effects of this compound on IKs channels and cardiac action potentials. [, , , , , , , , , ]
Q11: What in vivo models have been employed to investigate this compound's effects?
A11: Animal models, particularly dogs and guinea pigs, have been used to study this compound's influence on cardiac electrophysiology, particularly its effects on the QT interval and the development of arrhythmias. [, , , , , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


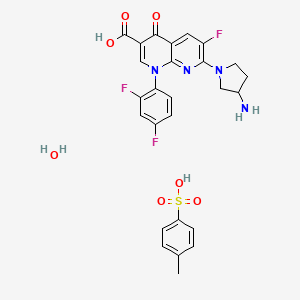
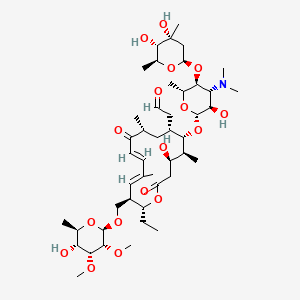
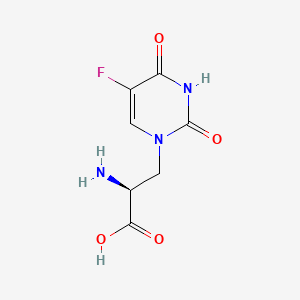

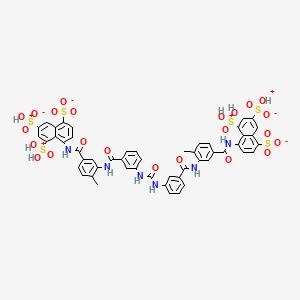

![2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide](/img/structure/B1662208.png)
